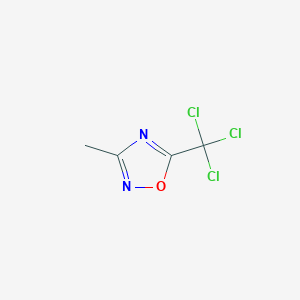

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

描述

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS: 1195-25-1) is a heterocyclic compound with the molecular formula C₄H₃Cl₃N₂O and a molecular weight of 201.44 g/mol. Key physical properties include a density of 1.595 g/cm³, boiling point of 203.7°C, and a flash point of 77°C . The trichloromethyl group at position 5 enhances its electrophilic character, making it reactive toward nucleophiles. This compound is primarily used in synthetic chemistry as an intermediate for generating derivatives via nucleophilic substitution .

属性

IUPAC Name |

3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3N2O/c1-2-8-3(10-9-2)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFWJCUKKDMFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073254 | |

| Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-25-1 | |

| Record name | 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-5-(TRICHLOROMETHYL)-1,2,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7644EE165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Standard Procedure

The most widely documented method involves the cyclocondensation of acetamidoxime with trichloroacetonitrile in an inert organic solvent. As described in Example 1 of US Patent 3,574,222A, acetamidoxime (0.1 mol, 7.4 g) is gradually added to trichloroacetonitrile under nitrogen atmosphere. The reaction proceeds at elevated temperatures (130–140°C) for one hour, followed by cooling and phase separation. The organic phase is extracted with diethyl ether, washed with sodium bicarbonate and water, dried over sodium sulfate, and distilled under reduced pressure (2 mmHg). This yields 14 g (70% yield) of 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole as a colorless liquid with a boiling point of 54°C at 5 mmHg.

Key Parameters:

-

Temperature : 130–140°C

-

Solvent : Diethyl ether

-

Purification : Distillation under reduced pressure

-

Yield : 70%

Substrate Scope and Variations

The patent highlights the adaptability of this method by substituting acetamidoxime with other amidoximes:

-

Propionamidoxime yields 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole.

-

Benzamidoxime derivatives (e.g., p-chlorobenzamidoxime) produce aryl-substituted analogs.

Fusion of Amidoxime Salts with Trichloroacetic Anhydride

Melt-Phase Synthesis

An alternative route involves fusing amidoxime salts with trichloroacetic anhydride. In Example 3, adipamidedioxime (0.2 mol, 35 g) and trichloroacetic anhydride (0.88 mol, 270 g) are heated at 130–140°C for three hours. The crude product is neutralized with sodium bicarbonate, filtered, and recrystallized from hexane/ethanol to yield 80 g (83%) of 1,4-bis(5-trichloromethyl-oxadiazolyl)-n-butane. While this method primarily generates dimeric structures, monomeric 3-methyl derivatives can be isolated by adjusting stoichiometry.

Key Parameters:

-

Temperature : 130–140°C

-

Molar Ratio : 1:4.4 (amidoxime:anhydride)

-

Purification : Recrystallization from hexane/ethanol

-

Yield : 83%

Halogen Exchange Reactions with Trichloroacetic Acid Derivatives

Reaction with Trichloroacetic Anhydride

Example 8 demonstrates the use of pivalamidoxime (0.1 mol, 11.6 g) and trichloroacetic anhydride (0.2 mol, 65 g) in methylene chloride. The mixture is stirred at 35–45°C, heated to 130–140°C for one hour, and poured onto ice. Extraction with methylene chloride, drying, and distillation yield 14.6 g (61%) of 3-(t-butyl)-5-(trichloromethyl)-1,2,4-oxadiazole. This method is notable for its tolerance of bulky substituents.

Post-Synthetic Modification of Trichloromethyl Group

Amination of this compound

Example 11 describes the conversion of the trichloromethyl group to an amino group. The compound (0.1 mol) is dissolved in methanol and saturated with ammonia at 0°C. After warming to 60°C for two hours, solvent evaporation and recrystallization from benzene yield 3-methyl-5-amino-1,2,4-oxadiazole (60% yield, m.p. 161°C). This step highlights the reactivity of the trichloromethyl moiety as a synthetic handle for further functionalization.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Challenges and Optimization

-

Cyclocondensation : Requires strict anhydrous conditions to prevent hydrolysis of trichloroacetonitrile.

-

Fusion : Excess trichloroacetic anhydride improves yields but complicates purification.

-

Halogen Exchange : Bulky substituents reduce reaction rates, necessitating extended heating.

Industrial-Scale Production Considerations

While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost-effectiveness and waste reduction. Continuous flow reactors could enhance the cyclocondensation method by improving heat transfer and reducing reaction times. Solvent recycling (e.g., diethyl ether recovery) and catalytic processes remain areas for further development .

化学反应分析

Types of Reactions

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Cyclization Reactions: Catalysts like Lewis acids or bases can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole as an activator of caspases , which are crucial in the apoptotic pathway. This compound has shown promise in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies . For instance, derivatives of oxadiazoles have been synthesized and evaluated for their ability to inhibit tumor cell proliferation and promote programmed cell death .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that this compound and its derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action involves interference with bacterial cell wall synthesis and function.

Agricultural Applications

Fungicidal Activity

this compound has demonstrated systemic fungicidal activity , making it useful in agricultural settings. It is effective against soil-borne pathogens and can be applied to crops to prevent fungal infections . Field tests have confirmed its efficacy in controlling nematodes and other pests that affect crop yields .

Pesticide Development

The compound's ability to act as a pesticide is attributed to its chemical structure, which allows it to penetrate plant tissues effectively. This characteristic enhances its potential as a bioactive agent in integrated pest management strategies .

Environmental Science

Soil Remediation

Research indicates that this compound can play a role in soil remediation efforts. Its application has been studied for the degradation of pollutants in contaminated soils, particularly those affected by agricultural runoff containing pesticides . The compound's stability and reactivity make it suitable for environmental cleanup processes.

Case Studies

作用机制

The mechanism of action of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Structural and Electronic Comparison

Table 1: Structural and Electronic Properties of Selected 1,2,4-Oxadiazole Derivatives

Key Observations :

- The trichloromethyl group confers higher electrophilicity compared to chloro or methoxy substituents, enabling unique reactivity in dehalogenation and nucleophilic substitution .

- Pyrrolidinyl and thiophene substituents enhance biological and material applications, respectively, but lack the electrophilic versatility of -CCl₃ .

Key Insights :

- The trichloromethyl derivative’s primary role remains synthetic, whereas methoxy and piperazinyl analogs show targeted bioactivity .

生物活性

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, antifungal, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.49 g/mol. The presence of the trichloromethyl group at the 5-position and a methyl group at the 3-position contributes to its unique chemical reactivity and biological profile.

Antimicrobial Activity

Oxadiazoles, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with oxadiazole moieties can inhibit a variety of pathogens:

- Bacterial Inhibition : Studies show that oxadiazole derivatives can act against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound has also been noted for its antifungal properties. It is particularly effective against pathogenic fungi due to the presence of multiple chlorine atoms that enhance its reactivity and interaction with microbial membranes .

Anticancer Potential

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example:

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that compounds containing the oxadiazole ring can exhibit cytotoxic effects on various cancer cell lines. The IC50 values for certain derivatives suggest promising activity against lung cancer cells (A549) .

- Molecular Docking Studies : These studies indicate that oxadiazole derivatives may interact effectively with key enzymes involved in cancer cell proliferation, suggesting a mechanism for their anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl at position 3 and trichloromethyl at position 5 | Antimicrobial and potential anticancer properties |

| 3-Chloromethyl-5-isopropyl-1,2,4-oxadiazole | Chloromethyl group instead of trichloromethyl | Moderate antifungal activity |

| 3-Benzoyl-5-methyl-1,2,4-oxadiazole | Benzoyl group at position 3 | Antimicrobial and anti-inflammatory effects |

Case Studies

A notable case study highlighted the synthesis and evaluation of various oxadiazole derivatives:

- Synthesis : A series of novel oxadiazoles were synthesized through standard organic reactions involving trichloroacetic acid derivatives.

- Biological Evaluation : These compounds were screened for antimicrobial and antioxidant activities. Results indicated that certain derivatives exhibited comparable efficacy to established antibiotics .

常见问题

Q. What are the optimized synthetic routes for 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting this compound with diethyl phosphonate in the presence of triethylamine in diethyl ether yields 5-(dichloromethyl)-3-methyl-1,2,4-oxadiazole (67% yield). Substituting diethyl ether with ethanol increases the yield to 91% due to faster reaction kinetics and reduced side-product formation. Key factors include solvent polarity, nucleophile concentration, and temperature .

Q. What analytical techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For example, ¹H NMR of similar oxadiazoles shows distinct peaks for methyl groups (δ ~2.80 ppm) and aromatic protons. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. How does the trichloromethyl group influence the compound’s stability under varying pH and temperature conditions?

The electron-withdrawing trichloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles. Stability studies in ethanol or ether solvents suggest degradation occurs via dehalogenation, especially under acidic conditions. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

Wavefunction analysis tools like Multiwfn enable topology studies of electron density (e.g., Laplacian of electron density at bond critical points) and electrostatic potential mapping. These analyses reveal charge distribution, nucleophilic/electrophilic sites, and reactivity trends, aiding in mechanistic predictions .

Q. How do structural modifications of this compound affect its bioactivity, such as antitumor or enzyme inhibition properties?

Substituting the trichloromethyl group with dichloromethyl or aryl groups alters bioactivity. For instance, 3,5-diaryl-1,2,4-oxadiazoles show antitumor activity by reducing tumor cell proliferation (e.g., 50% inhibition in murine models). Docking studies with carbonic anhydrase II reveal binding affinity variations based on substituent hydrophobicity and steric effects .

Q. What mechanistic pathways explain its reactivity in nucleophilic substitution reactions?

The trichloromethyl group undergoes nucleophilic attack at the halogenated carbon, forming a dichloromethyl intermediate. In situ-generated electrophiles (e.g., diethyl phosphorochloridate) further react with excess nucleophiles, leading to hypodiphosphate derivatives. Kinetic studies in ethanol show second-order dependence on nucleophile concentration .

Q. How can discrepancies in reported synthetic yields be resolved when scaling reactions?

Yield variations often arise from solvent choice, reagent purity, and mixing efficiency. For example, ethanol’s higher polarity accelerates intermediate stabilization compared to diethyl ether. Process optimization via Design of Experiments (DoE) and in-line monitoring (e.g., HPLC) minimizes batch-to-batch variability .

Methodological Guidance

Q. What protocols are recommended for evaluating the compound’s potential as a pesticidal agent?

- Bioassay Design : Test insecticidal activity against Spodoptera frugiperda larvae using leaf-dip assays.

- Structure-Activity Relationship (SAR) : Compare LC₅₀ values of derivatives with varying substituents (e.g., alkyl vs. aryl groups).

- Mode of Action : Use fluorescence-based assays to detect acetylcholinesterase inhibition .

Q. How can topology analysis (QTAIM) clarify reaction sites in this compound?

Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn identifies bond critical points (BCPs) and ring critical points (RCPs). For example, the C-Cl bond in the trichloromethyl group exhibits high electron density (ρ ~0.25 e·Å⁻³), confirming susceptibility to nucleophilic attack .

Q. What strategies mitigate challenges in isolating reaction intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。